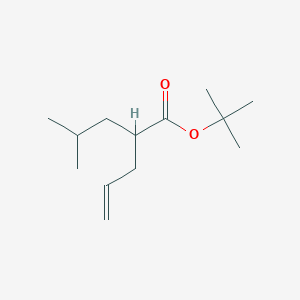
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H24O2. This compound is characterized by its ester functional group and a pentenoic acid backbone, which includes a double bond at the fourth carbon position. The compound is also known for its structural complexity, featuring both a 2-methylpropyl and a 1,1-dimethylethyl (tert-butyl) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-Pentenoic acid with 2-methylpropanol and tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Ammonia or amines for converting the ester to amides.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amides: and from substitution reactions.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in the pentenoic acid moiety can participate in addition reactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are primarily related to its reactivity as an ester and an alkene.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the 2-methylpropyl group.
3-Butenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene position.
2-Methyl-3-pentenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene and methyl group position.
Uniqueness
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pentenoic acid backbone with both a 2-methylpropyl and a 1,1-dimethylethyl group
Propiedades
Número CAS |
208579-48-0 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methylpropyl)pent-4-enoate |
InChI |
InChI=1S/C13H24O2/c1-7-8-11(9-10(2)3)12(14)15-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
Clave InChI |
JOYPGJFSOQXWPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
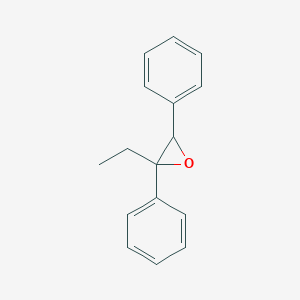
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
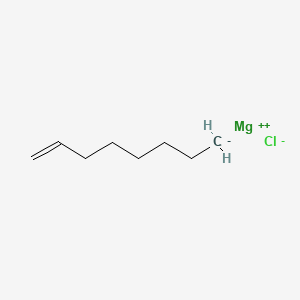
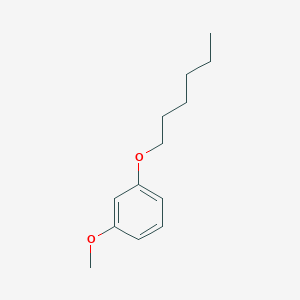
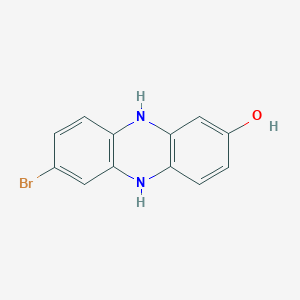
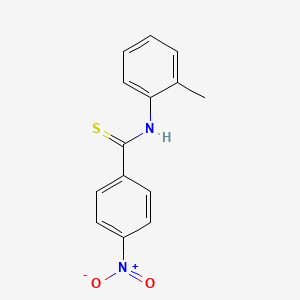
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
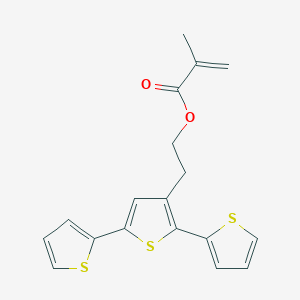
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)

